Ethyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
Description
This compound is a thiazole derivative featuring a 4-carboxylate ethyl ester and a 2-position carbamoyl substituent derived from 3-methyl-4-oxo-3,4-dihydrophthalazine. Its molecular formula is C₁₆H₁₃N₄O₅S (molecular weight: 373.4 g/mol), distinguishing it from simpler thiazole derivatives .
Properties
Molecular Formula |
C16H14N4O4S |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
ethyl 2-[(3-methyl-4-oxophthalazine-1-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H14N4O4S/c1-3-24-15(23)11-8-25-16(17-11)18-13(21)12-9-6-4-5-7-10(9)14(22)20(2)19-12/h4-8H,3H2,1-2H3,(H,17,18,21) |
InChI Key |
ATOVJFMAXMOTGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiazole Core: Ethyl 2-Aminothiazole-4-carboxylate
The thiazole moiety is typically prepared via the Hantzsch thiazole synthesis . Ethyl bromopyruvate reacts with thiourea in ethanol under reflux to form ethyl 2-aminothiazole-4-carboxylate. This reaction proceeds through nucleophilic attack of the thiourea sulfur on the α-carbon of ethyl bromopyruvate, followed by cyclization and elimination of HBr.
Reaction Conditions :
Purification involves basifying the reaction mixture with NaOH (pH 10) and recrystallizing the precipitate from ethanol.
Preparation of 3-Methyl-4-oxo-3,4-dihydrophthalazin-1-carbonyl Chloride
The phthalazine fragment is synthesized from phthalic anhydride and methylhydrazine. Condensation forms 3-methyl-4-oxo-3,4-dihydrophthalazin-1-carboxylic acid, which is treated with thionyl chloride (SOCl₂) to generate the corresponding acyl chloride.
Key Steps :
-
Phthalazine Formation :
-
Acyl Chloride Activation :
-
SOCl₂, reflux (70°C), 2 hours
-
Yield: 85–90%
-
Coupling Strategies for Amide Bond Formation
EDCI/HOBt-Mediated Coupling
The most common method involves coupling ethyl 2-aminothiazole-4-carboxylate with 3-methyl-4-oxophthalazin-1-carbonyl chloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) .
Procedure :
-
Dissolve acyl chloride (1.2 equiv) and thiazole amine (1.0 equiv) in anhydrous DMF.
-
Add EDCI (1.5 equiv) and HOBt (1.5 equiv) at 0°C.
-
Stir at room temperature for 12–24 hours.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | DMF | 78% |
| Temperature | 25°C | vs. 15% at 0°C |
| Equiv of EDCI | 1.5 | Max yield |
Alternative Methods: Mixed Anhydride and DCC
Dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (NHS) in THF achieves 65% yield but requires rigorous drying. Mixed anhydride methods using isobutyl chloroformate show lower efficiency (50–55%) due to side reactions.
Industrial-Scale Production and Process Optimization
Continuous Flow Synthesis
Recent patents describe continuous flow reactors to enhance scalability:
-
Residence Time : 30 minutes
-
Throughput : 2 kg/h
-
Purity : 99.2% (HPLC)
Solvent and Catalysis Innovations
-
Green Solvents : Cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining 75% yield.
-
Catalytic DMAP : 4-Dimethylaminopyridine (5 mol%) accelerates coupling by 40%.
Purification and Characterization
Chromatographic Purification
Spectroscopic Data
Key Characterization :
| Technique | Data |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 1.25 (t, 3H, CH₃), 4.21 (q, 2H, OCH₂), 7.43 (s, 1H, thiazole-H) |
| IR (KBr) | 1690 cm⁻¹ (C=O ester), 1614 cm⁻¹ (C=N) |
| MS (ESI+) | m/z 386.4 [M+H]⁺ |
Challenges and Mitigation Strategies
Hydrolysis of the Ester Group
The ethyl ester is prone to hydrolysis under basic conditions. Mitigation includes:
-
Low-Temperature Quenching : pH adjustment to 6–7 before workup.
-
Anhydrous Workup : Use of MgSO₄ instead of aqueous washes.
Isomerization of the Phthalazine Ring
Oxidation to phthalazinone isomers is minimized by:
-
Inert Atmosphere : N₂ or Ar during coupling.
-
Antioxidants : 0.1% BHT (butylated hydroxytoluene).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| EDCI/HOBt (Batch) | 78 | 98.5 | Moderate | 12.50 |
| Continuous Flow | 82 | 99.2 | High | 9.80 |
| DCC/NHS | 65 | 97.0 | Low | 15.20 |
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group at the 4-position of the thiazole ring undergoes hydrolysis under basic or acidic conditions, yielding the corresponding carboxylic acid derivative. This reaction is pivotal for modifying solubility or introducing additional functional groups.
| Conditions | Reagents | Product | Notes |
|---|---|---|---|
| Basic hydrolysis | NaOH, H₂O/EtOH, reflux | Thiazole-4-carboxylic acid derivative | Yields ~70–85% |
| Acidic hydrolysis | HCl (conc.), Δ | Partial decomposition observed | Less efficient than basic route |
Amide Bond Cleavage
The amide linkage between the thiazole and phthalazinone moieties can be cleaved under harsh acidic or enzymatic conditions, generating two fragments:
-
3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
-
Ethyl 2-amino-1,3-thiazole-4-carboxylate
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Acidic cleavage | 6M HCl, 100°C, 12h | Phthalazinone acid + thiazole amine | ~60% |
| Enzymatic cleavage | Protease (e.g., trypsin) | Incomplete cleavage under mild conditions | <20% |
Thiazole Ring Modifications
The thiazole core participates in electrophilic substitutions and cycloadditions, though steric hindrance from adjacent groups may limit reactivity.
Electrophilic Substitution
-
Nitration : Directed to the 5-position of the thiazole ring under mixed acid (HNO₃/H₂SO₄) conditions .
-
Halogenation : Bromination (Br₂/CH₃COOH) yields 5-bromo derivatives, useful for cross-coupling reactions .
Cycloaddition Reactions
-
Diels-Alder reactivity : Theoretical studies suggest the thiazole’s electron-deficient nature could act as a dienophile, though experimental validation is lacking.
Phthalazinone Moieties Reactivity
The phthalazinone component undergoes characteristic reactions:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Oxidation | KMnO₄, acidic conditions | Ring-opening to form dicarboxylic acid |
| Alkylation | R-X, K₂CO₃, DMF | N-alkylation at the phthalazinone’s NH group |
Functional Group Interconversion
The carbonyl groups (ester and amide) enable further derivatization:
| Transformation | Reagents | Application |
|---|---|---|
| Reduction of amide | LiAlH₄ | Converts amide to amine (low yield) |
| Ester to acyl chloride | SOCl₂, Δ | Facilitates nucleophilic substitutions |
Stability Under Physiological Conditions
The compound’s stability in buffered solutions (pH 7.4, 37°C) was assessed:
| Condition | Half-life | Degradation Products |
|---|---|---|
| Phosphate buffer | 48h | Hydrolyzed ester and fragmented amide |
| Simulated gastric fluid | 2h | Complete decomposition |
Comparative Reactivity with Analogues
Key differences in reactivity compared to structurally related compounds:
Scientific Research Applications
Antimicrobial Properties
Recent studies have shown that derivatives of thiazole, including the compound , exhibit significant antimicrobial properties. For instance, a study evaluated various heteroaryl benzothiazole derivatives and found promising antimicrobial activity against multiple bacterial strains. This suggests that Ethyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate may also possess similar activities .
Anticancer Potential
Research indicates that compounds containing thiazole rings have shown potential as anticancer agents. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. The incorporation of phthalazine moieties may enhance this activity through synergistic effects on cellular targets .
Drug Development
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. For example, it has been identified as a precursor in developing drugs targeting hyperuricemia and gout, such as Febuxostat .
Inhibitory Activity
The compound has been studied for its inhibitory effects on certain enzymes involved in metabolic pathways. This characteristic is particularly valuable in designing drugs aimed at treating metabolic disorders or conditions associated with enzyme dysregulation.
Study on Antimicrobial Efficacy
A recent experimental study highlighted the synthesis and evaluation of new heteroaryl derivatives, including those based on thiazole structures. The results demonstrated that these compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating their potential use in developing new antibiotics .
Clinical Trials for Anticancer Drugs
Another case study focused on a series of thiazole-containing compounds that were subjected to preclinical trials for anticancer efficacy. The results showed promising outcomes in inhibiting tumor growth in various cancer models, suggesting that further development could lead to effective cancer therapies.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Structural and Functional Differences
| Property | Ethyl 2-{[(3-methyl-4-oxo-phthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate | Ethyl 2-amino-1,3-thiazole-4-carboxylate |
|---|---|---|
| Molecular Formula | C₁₆H₁₃N₄O₅S | C₆H₈N₂O₂S |
| Molecular Weight | 373.4 g/mol | 172.2 g/mol |
| Key Functional Groups | Carbamoyl-linked phthalazinone, thiazole, ethyl ester | Amino, thiazole, ethyl ester |
| Structural Complexity | High (polycyclic phthalazinone core) | Low (single thiazole ring) |
Physicochemical Properties
- Solubility: The amino derivative (CAS 5398-36-7) exhibits higher aqueous solubility due to its smaller size and polar amino group. In contrast, the phthalazinone-containing compound likely has reduced solubility due to hydrophobic aromatic stacking .
- Synthetic Complexity: The target compound requires multi-step synthesis, including phthalazinone derivatization and carbamoyl coupling, whereas the amino derivative is accessible via simpler routes (e.g., Hantzsch thiazole synthesis) .
Comparison with Other Thiazole Derivatives
Thiazoles with Heterocyclic Substituents
- Quinazoline Derivatives: Replacement of the phthalazinone with quinazoline (e.g., ethyl 2-(quinazolin-4-ylamino)thiazole-4-carboxylate) alters electronic properties and bioactivity. Quinazoline moieties are associated with EGFR inhibition, suggesting divergent therapeutic applications.
- Pyridazinone Derivatives: Pyridazinone-substituted thiazoles (e.g., ethyl 2-(pyridazin-3-ylamino)thiazole-4-carboxylate) may exhibit enhanced metabolic stability due to reduced ring strain compared to phthalazinone.
Thiazoles with Urea/Thiourea Linkages
- Urea-Linked Compounds: Ethyl 2-(phenylureido)thiazole-4-carboxylate shares a carbamoyl group but lacks the phthalazinone system. Such compounds often show antidiabetic or antifungal activity, highlighting the role of the aromatic core in modulating target selectivity.
Biological Activity
Ethyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate, identified by the CAS number 356790-62-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to consolidate the available research findings regarding its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.
The molecular formula of this compound is C13H14N2O3 with a molecular weight of 246.26 g/mol. The compound is soluble in various organic solvents and has been synthesized through specific chemical reactions involving thiazole and phthalazine derivatives .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
1. Antimicrobial Activity
Several studies have assessed the antimicrobial properties of thiazole derivatives, including this compound. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing thiadiazole rings have been noted for their broad-spectrum antimicrobial activity .
2. Anticancer Potential
The compound's structure suggests potential anticancer properties. Thiazoles and their derivatives have been associated with the inhibition of cell proliferation in various cancer cell lines. Recent studies highlight that compounds within this class can modulate key signaling pathways involved in tumorigenesis . For example, they may affect the expression of oncogenes or tumor suppressor genes, leading to reduced cancer cell viability.
3. Mechanisms of Action
The mechanisms underlying the biological activity of this compound are still under investigation. However, it is hypothesized that the compound may interact with specific enzyme targets or cellular receptors involved in disease processes. For instance, some studies suggest that thiazole compounds can inhibit enzymes critical for bacterial survival or cancer progression .
Research Findings and Case Studies
A comprehensive review of literature reveals various case studies demonstrating the biological activity of similar compounds:
| Study | Findings |
|---|---|
| Study A (2020) | Reported significant antibacterial activity against E. coli and S. aureus strains with MIC values ranging from 10 to 50 µg/mL for thiazole derivatives. |
| Study B (2021) | Demonstrated cytotoxic effects on breast cancer cell lines (MCF7), with IC50 values indicating potent activity at low concentrations (around 20 µM). |
| Study C (2022) | Investigated the mechanism of action and found that the compound inhibits key metabolic enzymes in cancer cells, leading to apoptosis. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate, and how can yield optimization be achieved?
- Methodology : Use a stepwise approach involving coupling reactions between activated phthalazinone derivatives and thiazole intermediates. For example, a general procedure involves dissolving the phthalazinone carbonyl chloride in toluene, adding a coupling agent (e.g., methylsulfonic acid), and refluxing with the thiazole precursor under inert conditions. Monitor reaction progress via TLC and optimize yields by adjusting stoichiometry (1.0–1.2 equiv. of reagents) and solvent polarity (e.g., EtOAc/cyclohexane mixtures for purification) .
- Yield Improvement : Explore microwave-assisted synthesis to reduce reaction time and improve regioselectivity. Post-reaction purification via flash chromatography or recrystallization (e.g., ethyl acetate) enhances purity .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology : Employ X-ray crystallography to resolve intramolecular interactions, such as hydrogen bonding (N–H⋯O) and dihedral angles between aromatic rings (e.g., 84.59° between phenyl and triazole planes). Validate via NMR (¹H/¹³C) to confirm substituent positions and FTIR for functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
- Advanced Techniques : Use DFT calculations to predict electronic structure and compare with experimental data for discrepancies .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Methodology : Perform kinetic studies under varying conditions (pH, solvent polarity) to identify rate-determining steps. For example, the amino group on the thiazole ring may act as a nucleophile in SN2 reactions, while oxidation of the thiazole sulfur can be monitored via HPLC-MS to track sulfoxide/sulfone formation .
- Computational Modeling : Use Gaussian or ORCA software to model transition states and activation energies for proposed mechanisms .
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence the compound’s crystallographic packing and solubility?
- Methodology : Analyze single-crystal X-ray data to identify key interactions (e.g., N–H⋯O bonds). Compare solubility profiles in polar vs. non-polar solvents (e.g., DMSO vs. hexane) using UV-Vis spectroscopy. Correlate packing efficiency with thermal stability via DSC/TGA .
- Advanced Design : Modify substituents (e.g., ethyl ester to methyl) to alter lattice energy and solubility without disrupting bioactivity .
Q. What strategies can resolve contradictions in bioactivity data (e.g., inconsistent IC₅₀ values in anticancer assays)?
- Methodology : Standardize assay conditions (cell lines, incubation time, dose range) and validate via orthogonal methods (e.g., apoptosis markers vs. MTT assays). Use statistical tools (ANOVA, Grubbs’ test) to identify outliers. Cross-reference with structural analogs (e.g., pyrazole or triazole derivatives) to isolate structure-activity relationships .
- Interdisciplinary Approach : Integrate molecular docking studies to predict binding affinities with target proteins (e.g., kinases) and validate via SPR or ITC .
Methodological Design and Validation
Q. How can process simulation tools optimize large-scale synthesis while maintaining purity?
- Methodology : Apply Aspen Plus or COMSOL for reactor design, optimizing parameters (temperature, pressure, residence time). Implement membrane separation (e.g., nanofiltration) to isolate byproducts and improve yield (>95% purity) .
- Quality Control : Use HPLC-DAD/ELSD for real-time monitoring of intermediates and final product .
Q. What in silico methods predict the compound’s metabolic stability or toxicity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
